![molecular formula C7H7F3N2O2S B1299341 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine CAS No. 2355-16-0](/img/structure/B1299341.png)
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine
Overview
Description
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine is a chemical compound with the molecular formula C₇H₇F₃N₂O₂S and a molecular weight of 240.203 g/mol . This compound is known for its unique chemical structure, which includes an amino group and a trifluoromethylsulfonyl group attached to a phenyl ring. It is primarily used in research settings, particularly in the fields of proteomics and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-amino-4-nitrophenol with trifluoromethanesulfonic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethylsulfonyl group.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethylsulfonyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylamines and their derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Inhibition of Tyrosine Kinases
One of the primary applications of 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine is as an inhibitor of tyrosine kinases. Tyrosine kinases play a crucial role in cellular signaling pathways that regulate cell proliferation and differentiation. Aberrant tyrosine kinase activity is associated with various cancers and proliferative disorders. The compound has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in tumorigenesis, making it a candidate for cancer therapy .
Therapeutic Efficacy Against Neoplastic Diseases
Research indicates that this compound exhibits therapeutic efficacy against neoplastic diseases, particularly those dependent on protein kinase activity. It has been studied for its potential in treating conditions such as chronic myelogenous leukemia and other solid tumors. The ability to inhibit angiogenesis (the formation of new blood vessels from existing ones) further enhances its therapeutic profile, as many tumors rely on angiogenesis for growth and metastasis .
Anti-inflammatory Properties
The compound also displays anti-inflammatory properties, which can be beneficial in treating diseases characterized by excessive inflammation. Its mechanism involves modulating inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .
Case Study 1: Cancer Treatment
In a study focusing on the treatment of breast cancer, this compound was tested for its ability to inhibit specific tyrosine kinases associated with tumor growth. The results demonstrated a significant reduction in cell viability and proliferation in vitro, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Diabetic Retinopathy
Another investigation explored the use of this compound in models of diabetic retinopathy, a condition characterized by abnormal blood vessel growth in the retina. The study found that treatment with this compound resulted in decreased neovascularization and improved retinal function, indicating its possible use in ocular diseases linked to angiogenesis .
Data Table: Summary of Applications
Application Area | Mechanism of Action | Potential Conditions Treated |
---|---|---|
Tyrosine Kinase Inhibition | Inhibits kinase activity, disrupting signaling pathways | Various cancers (e.g., leukemia, breast cancer) |
Anti-inflammatory Effects | Modulates inflammatory responses | Rheumatoid arthritis, chronic inflammation |
Angiogenesis Inhibition | Prevents new blood vessel formation | Diabetic retinopathy, age-related macular degeneration |
Mechanism of Action
The mechanism of action of 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but contains a nitrile group instead of a sulfonyl group.
2-Amino-4-trifluoromethanesulfonylphenol: Similar but with a hydroxyl group instead of an amino group.
Uniqueness
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine is unique due to the presence of both an amino group and a trifluoromethylsulfonyl group on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications .
Biological Activity
2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique trifluoromethyl and sulfonamide functional groups, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an amino group and a sulfonyl group attached to a phenyl ring, with a trifluoromethyl group enhancing its lipophilicity and biological activity.
This compound exhibits various mechanisms of action that contribute to its biological effects:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, affecting metabolic pathways.
- Antimicrobial Activity : This compound has shown inhibitory effects against certain bacterial strains by interfering with folic acid synthesis, similar to other sulfonamides.
- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. The mechanism was attributed to the inhibition of dihydropteroate synthase, crucial for folate synthesis in bacteria.
-
Antitumor Properties :
- Research published in the Journal of Medicinal Chemistry indicated that this compound could induce cell cycle arrest and apoptosis in human cancer cell lines. The compound's ability to modulate pathways involving p53 and caspase activation was highlighted as a potential therapeutic avenue for cancer treatment.
-
Enzyme Interaction Studies :
- Binding affinity studies using surface plasmon resonance (SPR) revealed that the compound binds effectively to carbonic anhydrase isoforms, suggesting its potential use in treating conditions associated with altered enzyme activity, such as glaucoma.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine, and what critical parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves sulfonylation of aniline derivatives using trifluoromethylsulfonyl chloride under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
- Solvent Choice : Use anhydrous DMF or dichloromethane to enhance reactivity.
- Stoichiometry : A 1.2:1 molar ratio of sulfonylating agent to substrate ensures complete conversion.
- Atmosphere : Conduct reactions under argon to prevent oxidation of the amine group.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Monitor progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) confirms purity >95%.
- Structural Confirmation :
- 1H/19F NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and CF3 groups (δ -60 to -65 ppm for 19F).
- HRMS : Match molecular ion peaks (e.g., [M+H]+ at m/z 295.08).
- FT-IR : Confirm sulfonyl (SO2) stretches at 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹ .
Q. What stability considerations are critical for storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Amber vials at -20°C under argon to prevent hydrolysis of the sulfonyl group.
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed sulfonic acids) indicate moisture sensitivity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in bioactivity data across different cell-based assays?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (serum-free media reduces interference).
- Orthogonal Techniques : Use surface plasmon resonance (SPR) to measure binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling.
- Meta-Analysis : Apply Bayesian statistics to reconcile IC50 discrepancies from multiple studies .
Q. How can computational modeling guide the design of derivatives targeting kinase inhibition?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP) to predict binding modes. Focus on hydrogen bonding with hinge regions (e.g., Glu91 in EGFR).
- QSAR Models : Train models on substituent electronic parameters (Hammett σ) to optimize potency. For example, electron-withdrawing groups at the 4-position enhance affinity .
Q. What advanced analytical techniques are required to distinguish regioisomeric byproducts during synthesis?
- Methodological Answer :
- LC-MS/MS : Compare collision-induced dissociation (CID) fragments; regioisomers exhibit distinct m/z patterns (e.g., loss of SO2 vs. CF3).
- 2D NMR : HSQC and HMBC correlations resolve ambiguities in aromatic proton assignments (e.g., coupling between H-5 and the sulfonyl group) .
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTLLPJFZIYMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366273 | |
Record name | 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827955 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2355-16-0 | |
Record name | 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40366273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.